1-Methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-5H-pyrazolo[3,4-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-5-3-7-9-6(11)4(5)2-8-10/h2-3H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHNYDPMLWCPCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40995-46-8 | |
| Record name | 1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic and Advanced Structural Characterization of 1 Methyl 1h Pyrazolo 3,4 D Pyridazin 4 5h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1-Methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one derivatives. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in the molecule can be mapped, providing insights into connectivity and stereochemistry. mdpi.comnih.gov
In ¹H NMR spectra of related pyrazolo[3,4-d]pyrimidine structures, the proton signals for the methyl group attached to the pyrazole (B372694) ring typically appear as a singlet in a distinct region of the spectrum. researchgate.net For instance, in certain 1H-pyrazolo[3,4-b]pyridine phosphoramidate (B1195095) derivatives, the methyl protons signal is observed as a singlet around δ 2.76 ppm. researchgate.net Protons on the heterocyclic rings and any attached aromatic substituents resonate in the downfield region, generally between δ 7.00 and 8.50 ppm, with their specific chemical shifts and coupling patterns providing crucial information about their relative positions. researchgate.netresearchgate.net The NH proton of the pyridazinone or pyrimidinone ring, when present, often appears as a broad singlet at a significantly downfield chemical shift, sometimes exceeding δ 10.0 ppm. researchgate.netresearchgate.net
¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. The carbonyl carbon of the pyridazinone ring is particularly characteristic, appearing significantly downfield, often in the range of δ 160-170 ppm. rsc.org The carbon atom of the N-methyl group typically resonates in the δ 30-40 ppm range. Other carbons within the fused heterocyclic core and any substituents appear at chemical shifts consistent with their electronic environment. researchgate.netrsc.org
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference Example |
|---|---|---|---|
| N-CH₃ (pyrazole) | ~2.76 | Singlet | 1H-pyrazolo[3,4-b]pyridine derivatives researchgate.net |
| Aromatic/Heterocyclic C-H | 7.00 - 8.50 | Multiplet/Doublet/Singlet | Pyrazolo[3,4-c]pyridazines researchgate.netresearchgate.net |
| Ring NH | > 10.0 | Broad Singlet | Pyrazolo[3,4-d]pyridazines researchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the elemental formula of this compound derivatives. mdpi.com Techniques like Electrospray Ionization (ESI) are commonly used, which can provide the mass of the protonated molecule [M+H]⁺. rsc.org
High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures the mass-to-charge ratio with very high accuracy. This precision allows for the calculation of a unique elemental formula, thereby confirming the molecular formula of the synthesized compound. researchgate.netrsc.org For example, in the characterization of new N-acylhydrazone derivatives of a related pyrrolo[3,4-d]pyridazinone core, HRMS was used to confirm the calculated molecular weights of the synthesized compounds. mdpi.com Similarly, various studies on related heterocyclic systems report the use of HRMS to verify that the found mass corresponds to the calculated mass for the expected molecular formula. researchgate.netrsc.org
The fragmentation patterns observed in the mass spectrum can also offer structural information, revealing stable fragments and characteristic losses that help to confirm the arrangement of atoms within the molecule.
| Technique | Information Obtained | Significance |
|---|---|---|
| ESI-MS | Molecular ion peak (e.g., [M+H]⁺) | Confirms molecular weight of the derivative. rsc.org |
| HRMS | Precise mass-to-charge ratio | Allows for determination of the exact molecular formula. researchgate.net |
| Fragmentation Analysis | Masses of molecular fragments | Provides evidence for the structural backbone and substituent groups. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. mdpi.com For derivatives of this compound, the IR spectrum provides clear diagnostic absorption bands.
A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the pyridazinone ring is one of the most prominent features, typically appearing in the region of 1650-1700 cm⁻¹. nih.govmdpi.com The exact position depends on the molecular environment and any intermolecular interactions, such as hydrogen bonding. The stretching vibrations for C=N and C=C bonds within the fused ring system are generally observed in the 1500-1630 cm⁻¹ range. researchgate.netmdpi.com
Stretching vibrations for C-H bonds in the methyl group and the heterocyclic ring are found around 2900-3100 cm⁻¹. If the nitrogen at position 5 is protonated (N-H), a characteristic stretching band will appear in the region of 3200-3400 cm⁻¹. researchgate.netnih.gov The structures of synthesized compounds are often confirmed by the presence of these characteristic absorption bands. nih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3200 - 3400 researchgate.netnih.gov |
| C-H (aromatic/aliphatic) | Stretching | 2900 - 3100 |
| C=O (amide/ketone) | Stretching | 1650 - 1700 nih.govmdpi.com |
| C=N / C=C | Stretching | 1500 - 1630 researchgate.netmdpi.com |
X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information for compounds in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. nih.gov
While data for the exact title compound is not available, analysis of the closely related analog, 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, offers significant insight. researchgate.netresearchgate.net Studies on this molecule show that the fused pyrazolo[3,4-d]pyrimidine ring system is essentially planar. researchgate.netresearchgate.net In the crystal structure, molecules often organize into larger assemblies through intermolecular interactions. For instance, centrosymmetric dimers can be formed through pairwise N—H⋯O hydrogen bonds. researchgate.net These dimers can be further connected into chains and sheets by various C—H⋯O and C—H⋯N hydrogen bonds. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₆N₄O researchgate.net |
| Crystal System | Monoclinic researchgate.net |
| Space Group | P2₁/n researchgate.net |
| Key Feature | Essentially planar molecule researchgate.net |
| Dominant Interactions | N—H⋯O hydrogen bonds, π–π stacking researchgate.netresearchgate.net |
Elemental Analysis for Compositional Verification
Elemental analysis provides a fundamental check on the purity and composition of a newly synthesized compound. This technique determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula.
For a new derivative of this compound, a close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence that the correct empirical and molecular formula has been achieved, confirming the compound's elemental composition and high degree of purity. researchgate.netmdpi.com This analysis is a standard and essential component of the characterization data reported for novel compounds. mdpi.com
| Element | Calculated (%) for a Hypothetical Formula | Found (%) |
|---|---|---|
| Carbon (C) | 52.99 | 52.72 researchgate.net |
| Hydrogen (H) | 4.89 | 4.75 researchgate.net |
| Nitrogen (N) | 12.36 | 12.07 researchgate.net |
Computational and Theoretical Investigations of Pyrazolo 3,4 D Pyridazin 4 5h One Systems
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as 1-Methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one, might interact with a biological target, typically a protein.
Molecular docking simulations for pyrazolo[3,4-d]pyridazine derivatives have been instrumental in elucidating their binding modes within the active sites of various enzymes. For instance, studies on pyrazolo[3,4-d]pyrimidin-4-one derivatives as phosphodiesterase-5 (PDE5) inhibitors have shown that these compounds can adopt binding poses similar to known inhibitors like vardenafil. researchgate.net The pyrazolopyridazinone core often forms crucial hydrogen bonds with key amino acid residues in the active site.
Table 1: Predicted Interactions of a Pyrazolo[3,4-d]pyridazinone Scaffold with a Kinase Active Site
| Interacting Residue | Interaction Type | Part of Scaffold Involved |
|---|---|---|
| Ala564 | Hydrogen Bond | Pyridazinone ring |
| Glu562 | Hydrogen Bond | Pyridazinone ring |
| Tyr149 | Hydrogen Bond | Amide carbonyl |
This table is illustrative and based on findings for similar pyrazolopyridazinone derivatives.
The assessment of binding affinities through molecular docking provides a quantitative measure of the strength of the interaction between a ligand and its target. This is often expressed as a docking score or binding energy, with lower values typically indicating a more favorable interaction. For pyrazolo[3,4-d]pyridazine derivatives, docking scores have been used to rank potential inhibitors and prioritize them for synthesis and biological testing. acs.org For example, pyrazolopyridazinone derivatives targeting PDEδ have shown binding affinities in the nanomolar range. nih.gov
The binding affinity is influenced by a combination of factors including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The calculated binding free energy (ΔGbind) for similar heterocyclic compounds has been shown to be in the range of -100 to -130 kJ/mol. researchgate.net The specific binding affinity of this compound would be dependent on its specific target and the computational methods employed.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights into its conformational stability and the nature of their interactions over time. nih.gov An MD simulation of a pyrazolo[3,4-d]pyridazine derivative complexed with its target can reveal how the ligand adapts its conformation within the binding site and the stability of the key interactions identified through molecular docking.
For pyrazolo[3,4-d]pyridazine-7-one derivatives, MD simulations have been used to confirm the stability of the ligand-receptor complex over periods of up to 50 nanoseconds. acs.org Such simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. Fluctuations in the positions of amino acid residues in the binding pocket can also be analyzed to understand the flexibility of the active site and its impact on ligand binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties. slideshare.net In the context of pyrazolo[3,4-d]pyridazin-4(5H)-one systems, a CoMFA study would involve aligning a series of derivatives and calculating their steric and electrostatic fields. These fields are then used to build a statistical model that can predict the biological activity of new compounds.
CoMFA studies on related pyrazole (B372694) and pyridazinone derivatives have been successfully used to develop predictive models for their activity as enzyme inhibitors. pku.edu.cnnih.gov The resulting contour maps from a CoMFA analysis can highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, thus guiding the design of more potent analogs of this compound.
Lipophilicity, often quantified by the calculated log P (C log P), is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to biological targets. nih.gov For pyrazolo[3,4-d]pyrimidine derivatives, it has been shown that compounds with optimal lipophilicity have a higher chance of success in development. nih.gov
QSAR studies on pyrazolone (B3327878) derivatives have incorporated lipophilicity as a descriptor to correlate with antimicrobial activity. ej-chem.org A well-balanced lipophilicity is often required for a compound to effectively cross biological membranes and reach its target, without being too lipophilic, which can lead to poor solubility and metabolic instability. Therefore, understanding the correlation between C log P and the biological response of this compound and its derivatives is essential for optimizing their therapeutic potential.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Vardenafil |
| Allopurinol |
| Sildenafil |
| Mycophenolic acid |
| Erlotinib |
| Roscovitine |
Density Functional Theory (DFT) Calculations for Electronic and Geometrical Parameters
DFT calculations serve as a powerful tool to elucidate the molecular structure and electronic properties of chemical compounds. For a molecule like this compound, this method would typically be employed to optimize the molecular geometry, providing precise data on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is used to calculate key electronic parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. However, specific values for these parameters for this compound are not available in published studies. Research on related pyrazolo[3,4-d]pyrimidine derivatives has utilized methods like the B3LYP functional with basis sets such as 6-31G** to perform these calculations. nih.govresearchgate.net
Table 1: Illustrative Data Table for DFT-Calculated Parameters (Hypothetical) Note: The following data is hypothetical and for illustrative purposes only, as specific literature is unavailable.
| Parameter | Calculated Value |
|---|---|
| Total Energy (a.u.) | Data not available |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| Energy Gap (eV) | Data not available |
| Dipole Moment (Debye) | Data not available |
Pharmacophore Model Development
Pharmacophore modeling is a crucial technique in drug discovery, used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for this compound would define the spatial arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
The development of such a model typically involves aligning a set of active molecules and extracting their common features. researchgate.net This model can then be used as a 3D query to screen large compound libraries for novel, potentially active molecules. For the pyrazolo-pyridazine class of compounds, this would help in identifying derivatives with potential therapeutic activity. Studies on similar heterocyclic systems have successfully generated predictive pharmacophore models to guide the synthesis of new inhibitors for targets like phosphodiesterases (PDE4) or Polo-like kinase-1 (PLK-1). researchgate.net Despite the utility of this approach, no specific pharmacophore model for this compound has been reported.
Table 2: Common Pharmacophoric Features (Hypothetical) Note: The following data is hypothetical and for illustrative purposes only, as specific literature is unavailable.
| Feature | Description |
|---|---|
| Hydrogen Bond Acceptor (A) | Typically oxygen or nitrogen atoms. |
| Hydrogen Bond Donor (D) | Typically N-H or O-H groups. |
| Aromatic Ring (R) | The pyrazole or pyridazine (B1198779) ring. |
| Hydrophobic Group (H) | The methyl group. |
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions
Hirshfeld surface analysis is a modern method for visualizing and quantifying intermolecular interactions within a crystal lattice. This technique maps various properties onto a unique molecular surface, defined by the molecule's electron density contribution to the crystal. From this surface, a 2D "fingerprint plot" is generated, which summarizes all intermolecular contacts.
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Hypothetical) Note: The following data is hypothetical and for illustrative purposes only, as specific literature is unavailable.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | Data not available |
| N···H / H···N | Data not available |
| O···H / H···O | Data not available |
| C···H / H···C | Data not available |
| C···C | Data not available |
Structure Activity Relationship Sar Studies of Pyrazolo 3,4 D Pyridazin 4 5h One Derivatives
Impact of N-Substituent Groups on Biological Activity
The substituent on the nitrogen atom of the pyridazinone ring (N5) plays a critical role in determining the biological activity of pyrazolo[3,4-d]pyridazin-4(5H)-one derivatives, particularly in the context of kinase inhibition. Research into covalent inhibitors for Bruton's tyrosine kinase (BTK) and Fibroblast Growth Factor Receptors (FGFRs) has demonstrated that this position significantly influences potency.
In the development of BTK inhibitors, replacing the oxygen of a pyrazolo[3,4-d]oxazinone ring with a "NH" to form the pyrazolo[3,4-d]pyridazinone scaffold led to a dramatic increase in enzymatic activity. nih.gov Further optimization focused on the N5-substituent of the pyridazinone ring. A systematic exploration revealed that specific groups at this position are crucial for high potency. For instance, compound 8 (from the cited study), which features a specific N-substituent, demonstrated an IC₅₀ of 2.1 nM against the BTK enzyme, highlighting the sensitivity of the target to the nature of this substitution. nih.gov
Similarly, in the design of FGFR inhibitors, the pyridazinone moiety is essential for forming key hydrogen bond interactions with the hinge region of the kinase domain, specifically with residues Ala564 and Glu562. nih.gov The N-substituent is pivotal in correctly orienting the molecule within the active site to achieve these interactions. Altering or replacing the pyridazinone moiety altogether, for example with a simple pyridazine (B1198779) ring or a carbohydrazide (B1668358) group, resulted in a marked decrease in inhibitory activity against FGFR1. nih.gov This underscores the structural importance of the N-H or N-R group within the pyridazinone ring for maintaining the necessary binding conformation.
| Compound Scaffold | N-Substituent Group | Target Kinase | Key Finding | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyridazinone | Specific aryl/alkyl groups | BTK | N5-substituent is critical for high potency (e.g., Compound 8, IC₅₀ = 2.1 nM). | nih.gov |
| Pyrazolo[3,4-d]pyridazinone | -H | FGFR1 | The pyridazinone NH forms crucial H-bonds with the kinase hinge region (Ala564, Glu562). | nih.gov |
| Pyrazolo[3,4-d]pyridazine | (No N-H, ring is aromatic) | FGFR1 | Replacement of the pyridazinone moiety leads to decreased inhibitory activity. | nih.gov |
Role of Substituents on Fused Rings (e.g., Pyrazole (B372694) and Pyridazine Moieties)
In the context of FGFR inhibitors, SAR studies focused on a benzofuran (B130515) moiety attached to the pyrazolo[3,4-d]pyridazinone core. nih.gov This part of the molecule extends into a hydrophobic pocket of the FGFR active site. The nature and position of substituents on this benzofuran ring were found to be critical. For example, investigations into substituents at the C-3 position of the benzofuran ring were undertaken to optimize interactions within this hydrophobic region. nih.gov
For inhibitors of phosphodiesterase V (PDE-V), a series of pyrazolo[3,4-d]pyridazines were evaluated, revealing that a benzyl (B1604629) group at the C6 position of the pyrazolo-pyridazine system is a key determinant of activity. samipubco.com This finding suggests that a bulky, hydrophobic group at this position is favorable for potent inhibition.
| Core Scaffold | Substituent Position | Substituent Type | Target | SAR Conclusion | Reference |
|---|---|---|---|---|---|
| Pyrazolo[3,4-d]pyridazinone | Attached to core, extending into binding pocket | Substituted Benzofuran | FGFR1 | Substituents on the benzofuran ring, which occupies a hydrophobic pocket, are critical for activity. | nih.gov |
| Pyrazolo[3,4-d]pyridazine | C6-position | Benzyl group | PDE-V | A benzyl group at this position is crucial for potent inhibition. | samipubco.com |
Influence of Michael Acceptor Moieties
The incorporation of a Michael acceptor moiety is a key strategy for designing potent, irreversible covalent inhibitors. This functional group forms a covalent bond with a nucleophilic residue, typically a cysteine, in the active site of the target enzyme, leading to prolonged and often potent inhibition.
In the development of irreversible BTK inhibitors based on the pyrazolo[3,4-d]pyridazinone scaffold, the exploration of various Michael acceptor moieties was a central part of the lead optimization process. nih.gov These efforts were aimed at identifying a group that could effectively react with the Cys481 residue in the BTK active site. The structure-activity profile was successfully developed around the pyrazolo[3,4-d]pyridazinone core by systematically varying these electrophilic groups, leading to the discovery of highly potent compounds. nih.gov The success of this strategy is exemplified by ibrutinib, the first-in-class irreversible BTK inhibitor, which features an acrylamide (B121943) moiety as its Michael acceptor. The development of pyrazolo[3,4-d]pyridazinone derivatives built upon this principle to create novel, potent, and irreversible inhibitors. nih.gov
Correlation between Structural Features and Target Selectivity
The substitution pattern on the pyrazolo[3,4-d]pyridazinone scaffold is a determining factor for target selectivity, enabling the fine-tuning of inhibitors against specific enzyme isoforms within a family (e.g., kinases) or across different enzyme classes (e.g., COX, PDE).
Kinase Selectivity: The pyrazolo[3,4-d]pyridazinone core has been successfully employed to develop selective inhibitors for several kinases.
BTK: Derivatives have been optimized to be potent and irreversible inhibitors of Bruton's tyrosine kinase (BTK), with selectivity being a key aspect of development to avoid off-target effects. nih.gov
FGFR: Covalent inhibitors based on this scaffold have been designed to target Fibroblast Growth Factor Receptors (FGFRs), with SAR studies guiding modifications to enhance selectivity and reactivity. nih.gov
DDR1: A deep learning-based design approach led to the discovery of pyrazolo[3,4-d]pyridazinone derivatives as highly potent and selective inhibitors of Discoidin Domain Receptor 1 (DDR1), showing excellent selectivity against a panel of 430 other kinases. semanticscholar.org
COX Isoform Selectivity: The pyridazine and pyrazole-pyridazine hybrid scaffolds have been explored for their potential as selective cyclooxygenase-2 (COX-2) inhibitors, aiming to achieve anti-inflammatory effects without the gastrointestinal side effects associated with non-selective COX inhibitors. cu.edu.eg
A study on pyrazolo[3,4-d]pyridazine derivatives involved in vitro COX selectivity measurements to profile their anti-inflammatory activity. researchgate.net
The design of pyrazole-pyridazine hybrids was based on combining the two pharmacophores to create a bulkier core that could selectively fit into the larger active site of the COX-2 enzyme over the more constricted COX-1 site. nih.gov Trimethoxy-substituted derivatives, in particular, demonstrated higher COX-2 inhibitory action than the reference drug celecoxib. rsc.org
PDE Isoform Selectivity: Pyrazolo[3,4-d]pyridazine derivatives have been identified as inhibitors of phosphodiesterases (PDEs), particularly PDE-V. samipubco.comresearchgate.net
SAR studies indicated that the presence of a benzyl group at position 6 of the pyrazolo-pyridazine system is crucial for activity. samipubco.comresearchgate.net The majority of these compounds exhibited IC₅₀ values in the micromolar range (0.14 to 1.4 µM) against PDE-V. samipubco.comresearchgate.net
Design Principles for Activity Enhancement
The collective SAR studies on pyrazolo[3,4-d]pyridazin-4(5H)-one and related derivatives have established several key design principles for enhancing biological activity and optimizing drug-like properties.
Core Scaffold Selection: The pyrazolo[3,4-d]pyridazinone core itself is a superior scaffold for certain kinase targets compared to related heterocycles. For instance, replacing a pyrazolo[3,4-d]oxazinone with the pyridazinone derivative resulted in a significant boost in BTK inhibitory potency. nih.gov
Hinge-Binding Motif: The pyridazinone moiety is a critical hinge-binder. The N-H or N-substituent and the adjacent carbonyl group must be positioned to form essential hydrogen bonds with the backbone of the kinase hinge region, as seen in FGFR inhibitors. nih.gov
Exploitation of Hydrophobic Pockets: Attaching appropriately substituted aryl or heteroaryl groups to the core allows for the occupation of hydrophobic pockets within the enzyme's active site. The SAR of the benzofuran moiety in FGFR inhibitors demonstrates that optimizing these hydrophobic interactions is key to enhancing potency. nih.gov
Covalent Targeting: For targets containing a suitably positioned nucleophilic residue (e.g., cysteine), the incorporation of a Michael acceptor moiety can convert a reversible inhibitor into a highly potent, irreversible one. The systematic optimization of this electrophilic warhead is crucial for achieving the desired reactivity and selectivity. nih.gov
Computational and AI-Driven Design: Modern design principles include the use of advanced computational methods. Deep learning models and virtual screening have been successfully used to identify novel pyrazolo[3,4-d]pyridazinone derivatives with high potency and exceptional selectivity, as demonstrated in the discovery of DDR1 inhibitors. nih.govsemanticscholar.org
Future Directions in Research on 1 Methyl 1h Pyrazolo 3,4 D Pyridazin 4 5h One
Exploration of Novel Synthetic Pathways
The continued development of efficient and versatile synthetic routes is fundamental to exploring the chemical space around the 1-Methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one scaffold. While classical methods exist for constructing fused pyrazole (B372694) systems, future research could focus on more innovative and sustainable strategies.
Key areas for exploration include:
Multi-component Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the desired product in a single step can significantly improve efficiency, reduce waste, and allow for rapid generation of a diverse library of analogs.
Catalyst Innovation: Investigating the use of novel catalysts, such as transition metals or organocatalysts, could open up new reaction pathways, potentially leading to higher yields, milder reaction conditions, and improved regioselectivity. For instance, palladium-catalyzed carbonylation has been successfully used to create substituted pyrazoles, a strategy that could be adapted. nih.gov
Flow Chemistry: The application of continuous flow technologies can offer superior control over reaction parameters, enhance safety, and facilitate scalability, which is crucial for producing larger quantities of the compound for extensive biological testing.
Greener Synthesis: Future synthetic strategies should prioritize the use of environmentally benign solvents, reduce energy consumption, and minimize the generation of hazardous byproducts, aligning with the principles of green chemistry.
A comparative look at established synthetic methods for related heterocyclic cores can provide a roadmap for future innovation.
| Synthetic Strategy | Description | Potential Application for Pyrazolo[3,4-d]pyridazines |
| Vilsmeier-Haack Reaction | A formylation reaction used to introduce an aldehyde group, often a key step in building heterocyclic rings. It has been employed for the synthesis of pyrazolo[3,4-d]pyridazines from hydrazino-pyridazines. amanote.comresearchgate.net | Optimization of this reaction for 1-methylated precursors could provide an efficient route to key intermediates. |
| 1,3-Dipolar Cycloaddition | This reaction involves the addition of a 1,3-dipole to a dipolarophile to form a five-membered ring, a foundational method for pyrazole synthesis. nih.govresearchgate.net | Exploring novel nitrilimines and pyridazine-based dipolarophiles could lead to new derivatives with diverse substitution patterns. |
| Condensation Reactions | The reaction of precursors like 1,3-dicarbonyls or their equivalents with hydrazine (B178648) derivatives is a common and versatile method for constructing the pyrazole ring. nih.govorientjchem.org | Developing new condensation partners for methylhydrazine could yield novel fused pyridazinone systems. |
Identification of Additional Biological Targets
The pyrazolo[3,4-d]pyridazine scaffold and its isosteres are known to interact with a variety of biological targets, suggesting that this compound may possess a broader pharmacological profile than currently understood. Future research should systematically screen this compound against a wide range of targets to uncover new therapeutic applications.
Promising areas for investigation include:
Kinase Profiling: Many pyrazolo-fused heterocycles are potent kinase inhibitors. nih.govnih.govnih.gov Comprehensive screening against a large panel of human kinases could identify novel targets involved in oncology, immunology, or inflammatory diseases. For example, related pyrazolo[3,4-b]pyridine derivatives have shown potent inhibition of TANK-binding kinase 1 (TBK1), a key player in innate immunity and neuroinflammation. nih.gov
Epigenetic Targets: Investigating the compound's activity against enzymes involved in epigenetic regulation, such as histone demethylases (e.g., KDM5), is a promising avenue, as inhibitors for these targets are sought after in cancer therapy. researchgate.net
Immune Checkpoint Modulation: Small molecules that can disrupt protein-protein interactions like the PD-1/PD-L1 pathway are of high interest in cancer immunotherapy. nih.gov Given the structural similarities to other heterocyclic inhibitors, this is a plausible area of investigation.
Antimicrobial and Antiviral Screening: Various pyrazolo[3,4-d]pyridazine derivatives have exhibited significant antibacterial and antifungal activity. nih.gov Future studies could expand this to include a broader spectrum of pathogens, including drug-resistant strains and viruses like hepatitis A (HAV) and herpes simplex (HSV-1). nih.gov
Advanced Ligand Design for Improved Potency and Selectivity
Once promising biological targets are identified, the next step involves rationally designing new analogs of this compound to enhance their potency and selectivity. This requires a synergistic approach combining synthetic chemistry with computational modeling.
Future strategies should incorporate:
Structure-Based Drug Design (SBDD): If the crystal structure of a target protein is known, SBDD can be used to design ligands that fit precisely into the binding site. This allows for the rational introduction of functional groups to maximize favorable interactions and improve binding affinity. nih.gov
Computer-Aided Drug Design (CADD): Molecular docking and dynamic simulations can predict how different analogs will bind to a target, helping to prioritize the synthesis of the most promising compounds. nih.govnih.gov This approach saves time and resources compared to traditional trial-and-error methods.
Structure-Activity Relationship (SAR) Studies: A systematic modification of the core scaffold is essential. By synthesizing a library of derivatives with varied substituents at different positions on the pyrazole and pyridazine (B1198779) rings, researchers can build a detailed understanding of the structural requirements for biological activity. nih.gov For example, in related scaffolds, replacing certain groups with aliphatic, aromatic, or heterocyclic moieties has been shown to significantly impact target engagement. nih.gov
| Design Strategy | Objective | Example from Related Scaffolds |
| Scaffold Hopping | Replace the core structure with a bioisosteric equivalent to discover novel intellectual property and potentially improved properties. | Substituting a pyrazolo[3,4-d]pyrimidine core for an indolinone scaffold in the design of VEGFR-2 inhibitors. nih.gov |
| Linker Modification | Altering the chemical bridge connecting the core scaffold to other parts of the molecule to optimize binding geometry. | Introducing different linkers like imino, hydrazone, or thiosemicarbazide (B42300) moieties in EGFR inhibitors. nih.gov |
| Fragment-Based Growth | Growing the molecule from a small fragment known to bind to the target, adding functional groups to increase potency. | Fixing a methylpiperazine fragment in the solvent-exposed region while exploring modifications on an indole (B1671886) ring extending into the DFG region of TBK1. nih.gov |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To fully comprehend the biological effects of this compound, it is crucial to move beyond studying its interaction with a single target and instead embrace a systems-level approach. The integration of various "omics" technologies can provide a holistic view of the compound's mechanism of action, identify biomarkers, and reveal potential resistance pathways. biorxiv.orgnih.gov
Future research should leverage:
Transcriptomics: Analyzing changes in gene expression (mRNA levels) in cells or tissues treated with the compound can reveal which signaling pathways are being modulated. mdpi.com This can help confirm the intended mechanism or uncover unexpected off-target effects.
Proteomics: By measuring changes in the levels and post-translational modifications of thousands of proteins, proteomics can provide a direct picture of the cellular response to the drug, identifying the proteins involved in its action and metabolism. mdpi.com
Metabolomics: Studying the global profile of small-molecule metabolites can offer insights into how the compound alters cellular metabolism, which is particularly relevant for cancer and metabolic diseases. mdpi.com
Integrated Analysis: The true power of this approach lies in integrating these different data layers. nih.gov For instance, combining transcriptomics and proteomics can identify key pathways regulated at both the gene and protein level. nih.gov This multi-omics strategy can lead to the development of robust mechanistic models, helping to predict a drug's efficacy and potential side effects before it reaches later stages of development. biorxiv.orgnih.gov
By pursuing these future research directions, the scientific community can systematically explore the therapeutic potential of this compound, paving the way for the development of novel and effective medicines.
Q & A
(Basic) What synthetic methodologies are commonly employed for the preparation of 1-Methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one?
The synthesis typically involves multi-step reactions starting from pyrazole or pyridazine precursors. A regioselective approach using tandem aza-Wittig reactions has been reported, enabling efficient cyclization to form the pyrazolo[3,4-d]pyridazinone core . For derivatives, methods such as thioetherification (e.g., introducing a benzylthio group at position 6) and halogenation are used to modify reactivity. Key steps include refluxing intermediates in ethanol or toluene with catalysts like trifluoroacetic acid (TFA), followed by purification via recrystallization or HPLC (≥98% purity) .
(Advanced) How can regioselectivity challenges in the synthesis of pyrazolo[3,4-d]pyridazinone derivatives be addressed?
Regioselectivity is critical when introducing substituents (e.g., at positions 5 or 6). Computational modeling and mechanistic studies (e.g., analyzing transition states) can guide reaction conditions. For example, using sterically hindered reagents or directing groups (e.g., amino or thioether moieties) can bias reactivity toward specific sites . Tandem aza-Wittig reactions have demonstrated high regioselectivity for constructing the fused heterocyclic system, achieving >70% yields in optimized protocols .
(Basic) What spectroscopic and analytical techniques are used to characterize this compound?
Structural confirmation relies on -NMR and -NMR to identify proton environments and carbon frameworks, respectively. IR spectroscopy verifies functional groups (e.g., carbonyl stretches at ~1700 cm). Mass spectrometry (EI-MS or ESI-MS) confirms molecular weight, while HPLC (>98% purity) ensures compound integrity. X-ray crystallography has been used to resolve planar fused-ring systems and hydrogen-bonding patterns in related analogs .
(Advanced) How can conflicting biological activity data for pyrazolo[3,4-d]pyridazinone derivatives be systematically analyzed?
Discrepancies in reported activities (e.g., IC values) may arise from assay variability or structural modifications. Researchers should:
- Perform dose-response curves across multiple assays (e.g., enzymatic vs. cell-based).
- Compare substituent effects: Chlorophenyl groups at position 5 enhance ALDH1A inhibition, while fluorobenzylthio groups at position 6 improve kinase selectivity .
- Use molecular docking to correlate structural features (e.g., electron-withdrawing substituents) with target binding .
(Basic) What safety protocols are recommended for handling this compound in laboratory settings?
The compound requires standard PPE (gloves, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation. Storage should be in airtight containers at -20°C for long-term stability. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .
(Advanced) What strategies improve the pharmacokinetic profile of pyrazolo[3,4-d]pyridazinone-based inhibitors?
To enhance bioavailability and metabolic stability:
- Introduce hydrophilic groups (e.g., hydroxyl or amine) to improve solubility.
- Replace labile substituents (e.g., methylthio with sulfone) to reduce oxidative metabolism.
- Utilize prodrug approaches, such as esterification of carboxylate derivatives, to increase membrane permeability .
(Advanced) How can computational methods aid in identifying biological targets for this compound class?
Molecular docking and pharmacophore mapping against kinase or enzyme databases (e.g., PDB, ChEMBL) predict binding modes. For example, pyrazolo[3,4-d]pyridazinones with a 3-fluorobenzylthio group show high affinity for ALDH1A and ATR kinase, validated by in vitro assays . Machine learning models trained on inhibition data can prioritize targets for experimental validation .
(Basic) What biological activities have been reported for this compound derivatives?
Derivatives exhibit diverse activities:
- Anticancer : Inhibition of ALDH1A (IC = 0.2–1.5 µM) and ATR kinase (disrupting DNA repair) .
- Antimicrobial : Activity against Botrytis cinerea and Pyricularia oryzae at 50 mg/L .
- Central Nervous System (CNS) : Structural analogs modulate metabotropic glutamate receptors .
(Advanced) How are structure-activity relationship (SAR) studies designed for this compound class?
SAR studies focus on:
- Position 1 : Methyl groups enhance metabolic stability vs. bulkier substituents.
- Position 5 : Aryl groups (e.g., chlorophenyl) increase target affinity through hydrophobic interactions.
- Position 6 : Thioether or sulfone groups improve solubility and binding kinetics .
Parallel synthesis of analogs with systematic substituent variations, followed by hierarchical clustering of activity data, identifies critical pharmacophores .
(Advanced) What experimental approaches resolve low yields in multi-step syntheses of this compound?
Low yields (e.g., 19% in stepwise cyclization) are addressed by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
